molecular formula C20H12BrClN2O2S B11666068 (2E,5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one

(2E,5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11666068
M. Wt: 459.7 g/mol
InChI Key: PYERKJTVCVIXOR-WOJGMQOQSA-N
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Description

  • Reactants: 2-mercaptothiazolidin-4-one and 3-bromobenzaldehyde
  • Conditions: Reflux in ethanol with a catalytic amount of piperidine
  • Product: (2E,5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the furan and phenyl substituents. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

  • Step 1: Formation of Thiazolidinone Core

    • Reactants: 2-aminothiophenol and chloroacetic acid
    • Conditions: Reflux in ethanol
    • Product: 2-mercaptothiazolidin-4-one

Chemical Reactions Analysis

Types of Reactions

The compound (2E,5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Iodinated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (2E,5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory and analgesic properties, making it a potential candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E,5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-[(2-bromophenyl)imino]-1,3-thiazolidin-4-one
  • (2E,5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-[(2-iodophenyl)imino]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2E,5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of bromine and chlorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H12BrClN2O2S

Molecular Weight

459.7 g/mol

IUPAC Name

(5E)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-2-(2-chlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H12BrClN2O2S/c21-13-5-3-4-12(10-13)17-9-8-14(26-17)11-18-19(25)24-20(27-18)23-16-7-2-1-6-15(16)22/h1-11H,(H,23,24,25)/b18-11+

InChI Key

PYERKJTVCVIXOR-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Br)/S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)S2)Cl

Origin of Product

United States

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